Cas no 57097-72-0 (6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione)

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a heterocyclic compound featuring a fused isoindoloquinazoline scaffold. Its unique structure, incorporating both quinazoline and isoindole moieties, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The compound exhibits potential as a precursor for the development of bioactive molecules, particularly in medicinal chemistry applications targeting enzyme inhibition or receptor modulation. Its rigid polycyclic framework offers stability and distinct electronic properties, which can be leveraged in the design of novel therapeutic agents or functional materials. The presence of the methyl group at the 6-position may influence solubility and reactivity, allowing for tailored modifications in synthetic pathways.
6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione structure
57097-72-0 structure
商品名:6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
CAS番号:57097-72-0
MF:C16H12N2O2
メガワット:264.278683662415
CID:6169063
PubChem ID:12344326

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione 化学的及び物理的性質

名前と識別子

    • 57097-72-0
    • 6-Methyl-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione
    • AKOS032449013
    • 6-methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
    • 6-methyl-6aH-isoindolo[2,3-a]quinazoline-5,11-dione
    • SCHEMBL15264959
    • 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
    • インチ: 1S/C16H12N2O2/c1-17-14-10-6-2-3-7-11(10)16(20)18(14)13-9-5-4-8-12(13)15(17)19/h2-9,14H,1H3
    • InChIKey: GRTUZSFHFOVIQS-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C=CC=CC=2C2N(C)C(C3C=CC=CC=3N21)=O

計算された属性

  • せいみつぶんしりょう: 264.089877630g/mol
  • どういたいしつりょう: 264.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 0
  • 複雑さ: 450
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
BA38150-500mg
6-Methyl-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione
57097-72-0 95%
500mg
$423.00 2024-04-19
OTAVAchemicals
15386406-250MG
6-methyl-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione
57097-72-0 95%
250MG
$150 2023-07-06
OTAVAchemicals
15386406-500MG
6-methyl-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione
57097-72-0 95%
500MG
$200 2023-07-06
A2B Chem LLC
BA38150-100mg
6-Methyl-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione
57097-72-0 95%
100mg
$312.00 2024-04-19
A2B Chem LLC
BA38150-250mg
6-Methyl-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione
57097-72-0 95%
250mg
$367.00 2024-04-19
OTAVAchemicals
15386406-100MG
6-methyl-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione
57097-72-0 95%
100MG
$100 2023-07-06
OTAVAchemicals
15386406-1G
6-methyl-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione
57097-72-0 95%
1G
$250 2023-07-06

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione 関連文献

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dioneに関する追加情報

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione (CAS No. 57097-72-0): A Comprehensive Overview

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione, identified by its CAS number 57097-72-0, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of isoindoloquinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of multiple fused rings and functional groups in its molecular structure makes it a promising candidate for further investigation in drug discovery and development.

The isoindolo[2,1-a]quinazoline scaffold is a privileged structure in medicinal chemistry, often exhibiting remarkable pharmacological properties. The addition of a methyl group at the 6-position and the dihydroisoindole moiety at 6a-position introduces unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. Specifically, the 5,11-dione functionality enhances the compound's reactivity and potential for further derivatization, making it a versatile building block for designing novel bioactive molecules.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the structural features of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione. Studies have shown that the compound's three-dimensional conformation is highly optimized for binding to specific biological receptors. This optimization is critical for achieving high affinity and selectivity in drug design. The dihydroisoindole ring system, in particular, has been identified as a key pharmacophore that contributes to the compound's binding affinity to various enzymes and receptors involved in critical biological pathways.

In vitro studies have demonstrated that 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione exhibits promising antitumor activity by inhibiting key enzymes involved in cell proliferation and survival. The 5,11-dione moiety has been shown to disrupt microtubule formation, leading to apoptosis in cancer cells. Furthermore, the compound's ability to modulate signaling pathways such as MAPK and PI3K/Akt has been explored as a potential therapeutic strategy against various types of cancer. These findings highlight the compound's potential as an anticancer agent and justify further preclinical and clinical investigations.

Beyond its antitumor properties, 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione has also shown promise in other therapeutic areas. Research indicates that it may have neuroprotective effects by inhibiting oxidative stress and neuroinflammation. The compound's ability to cross the blood-brain barrier has made it an attractive candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, its anti-inflammatory properties have been investigated in models of chronic inflammation, suggesting potential applications in managing conditions like rheumatoid arthritis.

The synthesis of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies have improved the efficiency of these processes significantly. For instance, transition metal-catalyzed coupling reactions have been employed to construct the complex fused ring system more efficiently than traditional methods. These advancements not only reduce production costs but also minimize waste generation, aligning with green chemistry principles.

Recent studies have also explored the role of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione in modulating immune responses. The compound has been found to interact with immune cells by influencing cytokine production and regulatory T cell activity. This immunomodulatory effect could be exploited for developing therapies against autoimmune diseases or for enhancing vaccine efficacy. The ability of this molecule to modulate both innate and adaptive immunity makes it a multifaceted tool in immunopharmacology.

The pharmacokinetic properties of 6-Methyl-6a-dihydroisoindolo[2]-1-one quinazolinone 5 11 dione CAS No 57097 72 0 are under active investigation to optimize its therapeutic index. Initial studies suggest that the compound exhibits moderate solubility in water but higher solubility in lipophilic solvents, which could influence its absorption and distribution within the body. Understanding these properties is crucial for designing effective delivery systems that enhance bioavailability and target specificity.

In conclusion, 6-Methyl-6a-dihydroisoindolo[2]-one quinazolinone 5 11 dione CAS No 57097 72 0 represents a structurally intriguing molecule with significant potential in pharmaceutical applications. Its unique chemical structure, combined with promising biological activities, positions it as a valuable scaffold for drug discovery efforts aimed at treating cancer, neurodegenerative diseases, inflammation, and immune disorders. Continued research into its synthesis, pharmacology, and clinical efficacy will further elucidate its therapeutic promiseand contribute to the development of novel treatments for various human diseases.

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